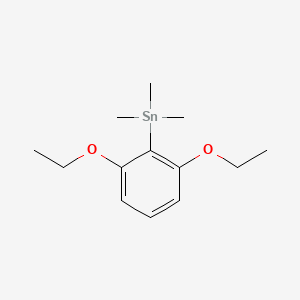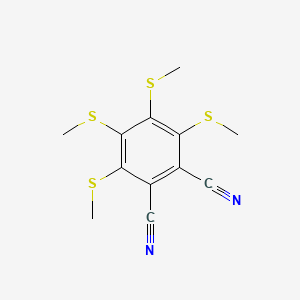
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of four methylsulfanyl groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile typically involves the introduction of methylsulfanyl groups onto a benzene ring followed by the addition of nitrile groups. One common method involves the use of a multi-step synthesis process, starting with a benzene derivative and introducing the methylsulfanyl groups through nucleophilic substitution reactions. The nitrile groups can then be added using cyanation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of 3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The methylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The nitrile groups can interact with enzymes and receptors, potentially modulating their activity. The compound’s overall effects are determined by the specific context and conditions of its use .
相似化合物的比较
Similar Compounds
4CzIPN (2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile): A donor-acceptor chromophore used in photoredox catalysis.
4DPAIPN (2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile): Another photoredox catalyst with similar applications.
Uniqueness
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of methylsulfanyl groups, which impart distinct redox properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific redox behavior and chemical stability .
属性
CAS 编号 |
56266-93-4 |
|---|---|
分子式 |
C12H12N2S4 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
3,4,5,6-tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2S4/c1-15-9-7(5-13)8(6-14)10(16-2)12(18-4)11(9)17-3/h1-4H3 |
InChI 键 |
ZAWNXABTNGTXKM-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=C(C(=C1C#N)C#N)SC)SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)
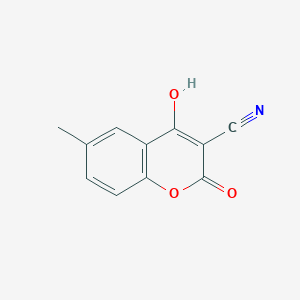


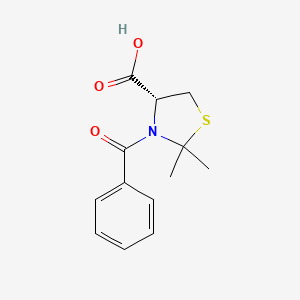
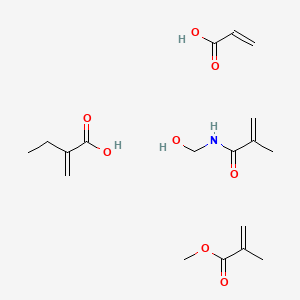



![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)

![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
